2-Ethoxyethyl benzoate
Overview
Description
2-Ethoxyethyl benzoate is an organic compound that belongs to the class of ester derivatives of benzoic acid . It is also known as Benzoic Acid 2-Ethoxyethyl Ester .
Synthesis Analysis
The synthesis of 2-Ethoxyethyl benzoate could be similar to the preparation of 2-ethoxyethyl acetate, which is prepared by esterification of ethyl cellosolve with the help of acetic acid .
Molecular Structure Analysis
The molecular formula of 2-Ethoxyethyl benzoate is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .
Physical And Chemical Properties Analysis
2-Ethoxyethyl benzoate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 244.3±13.0 °C at 760 mmHg, and a flash point of 95.6±14.4 °C . It has a molar refractivity of 53.7±0.3 cm3 .
Scientific Research Applications
Pharmacology
Application Summary
2-Ethoxyethyl benzoate is explored in pharmacology for its potential role in drug formulation and delivery systems due to its ester properties.
Methods and Procedures
Researchers utilize 2-Ethoxyethyl benzoate to modify the solubility and absorption characteristics of drugs. It is often used in pre-formulation studies to assess its impact on drug kinetics.
Results and Outcomes
Studies have shown that 2-Ethoxyethyl benzoate can enhance the bioavailability of certain medications, making them more effective at lower doses .
Organic Synthesis
Application Summary
In organic synthesis, 2-Ethoxyethyl benzoate serves as a reagent or intermediate in the synthesis of complex organic compounds.
Methods and Procedures
It is used in various synthetic pathways, including esterification reactions, where it acts as an ester group donor in the synthesis of target molecules.
Results and Outcomes
The use of 2-Ethoxyethyl benzoate in organic synthesis has been reported to yield high-purity end products, crucial for further pharmaceutical applications .
Material Science
Application Summary
This compound finds applications in material science, particularly in the development of polymers and coatings.
Methods and Procedures
2-Ethoxyethyl benzoate is incorporated into polymer chains to alter their physical properties, such as flexibility and resistance to environmental stress.
Results and Outcomes
The addition of 2-Ethoxyethyl benzoate to polymers has resulted in materials with improved performance characteristics suitable for industrial applications .
Analytical Chemistry
Application Summary
In analytical chemistry, 2-Ethoxyethyl benzoate is used as a standard or reference compound in chromatographic analysis.
Methods and Procedures
It is employed in calibration curves for the quantification of similar compounds in complex mixtures using techniques like GC-MS or HPLC.
Results and Outcomes
The use of 2-Ethoxyethyl benzoate has enabled accurate and reproducible measurements of analytes in various research and quality control settings .
Environmental Science
Application Summary
The environmental applications of 2-Ethoxyethyl benzoate include its use as a tracer or marker in environmental fate studies.
Methods and Procedures
It is released into controlled environments to study its degradation pathways and interaction with other environmental components.
Results and Outcomes
Research has indicated that 2-Ethoxyethyl benzoate can be used to understand the environmental behavior of similar ester compounds .
Biochemistry
Application Summary
In biochemistry, 2-Ethoxyethyl benzoate is studied for its interactions with biological macromolecules and its role in metabolic pathways.
Methods and Procedures
Biochemical assays are designed to investigate how 2-Ethoxyethyl benzoate interacts with enzymes and proteins, affecting their function.
Results and Outcomes
Findings suggest that 2-Ethoxyethyl benzoate can influence enzyme activity, which is significant for understanding its potential biological impacts .
properties
IUPAC Name |
2-ethoxyethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHLTQOKDPSIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281508 | |
Record name | 2-Ethoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl benzoate | |
CAS RN |
5451-72-9 | |
Record name | 5451-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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